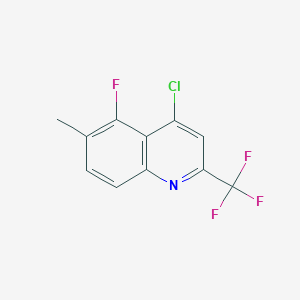

4-Chloro-5-fluoro-6-methyl-2-(trifluoromethyl)quinoline

Overview

Description

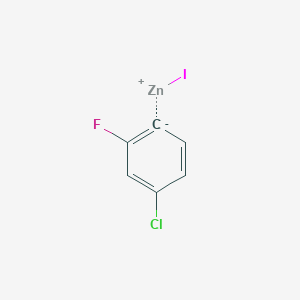

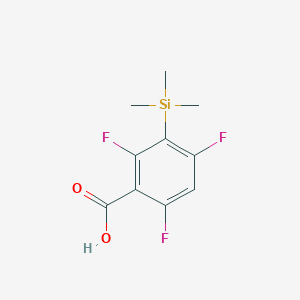

4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline is a chemical compound with the molecular formula C10H4ClF4N . It has a molecular weight of 249.59 g/mol . The IUPAC name for this compound is 4-chloro-6-fluoro-2-(trifluoromethyl)quinoline .

Synthesis Analysis

The synthesis of trifluoromethylpyridine (TFMP) derivatives, which are structurally similar to the compound , has been extensively studied . The major use of TFMP derivatives is in the protection of crops from pests . The synthesis of these compounds is an important research topic due to their wide range of applications in the agrochemical, pharmaceutical, and functional materials fields .Molecular Structure Analysis

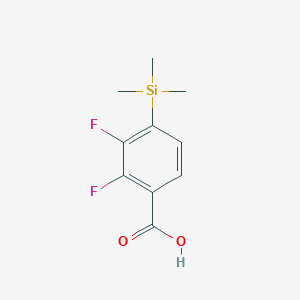

The molecular structure of 4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline consists of a quinoline core with chlorine, fluorine, and trifluoromethyl substituents . The InChI code for this compound is 1S/C10H4ClF4N/c11-7-4-9(10(13,14)15)16-8-2-1-5(12)3-6(7)8/h1-4H .Physical And Chemical Properties Analysis

The compound has a molecular weight of 249.59 g/mol and a molecular formula of C10H4ClF4N . It has a computed XLogP3-AA value of 3.8, indicating its lipophilicity . It has no hydrogen bond donors, five hydrogen bond acceptors, and no rotatable bonds . Its exact mass and monoisotopic mass are both 248.9968395 g/mol . The topological polar surface area is 12.9 Ų .Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 4-Chloro-5-fluoro-6-methyl-2-(trifluoromethyl)quinoline, focusing on six unique applications:

Antibacterial Agents

4-Chloro-5-fluoro-6-methyl-2-(trifluoromethyl)quinoline has shown significant potential as an antibacterial agent. The incorporation of fluorine atoms into quinoline structures enhances their biological activity, making them effective against a broad spectrum of bacterial pathogens . This compound can be used to develop new antibiotics to combat resistant bacterial strains.

Antineoplastic Agents

Research indicates that fluorinated quinolines, including 4-Chloro-5-fluoro-6-methyl-2-(trifluoromethyl)quinoline, exhibit antineoplastic properties. These compounds can inhibit the growth of cancer cells, making them valuable in the development of chemotherapeutic agents . Their ability to interfere with DNA replication and repair mechanisms is particularly noteworthy.

Enzyme Inhibitors

This compound is also studied for its role as an enzyme inhibitor. By inhibiting specific enzymes, it can regulate various biochemical pathways, making it useful in treating diseases where enzyme activity is dysregulated . For instance, it can be used to develop treatments for metabolic disorders and certain types of cancers.

Agricultural Chemicals

In agriculture, 4-Chloro-5-fluoro-6-methyl-2-(trifluoromethyl)quinoline can be utilized as a pesticide or herbicide. Its chemical properties allow it to effectively target pests and weeds without causing significant harm to crops . This application is crucial for improving crop yields and ensuring food security.

Liquid Crystals

The compound’s unique structural properties make it suitable for use in liquid crystal displays (LCDs). Fluorinated quinolines can enhance the performance of liquid crystals by improving their thermal stability and electro-optical properties . This application is essential for the development of advanced display technologies.

Cyanine Dyes

4-Chloro-5-fluoro-6-methyl-2-(trifluoromethyl)quinoline is also used in the synthesis of cyanine dyes. These dyes are important in various imaging techniques, including fluorescence microscopy and flow cytometry . They provide high sensitivity and specificity, making them valuable tools in biological research and medical diagnostics.

Safety And Hazards

properties

IUPAC Name |

4-chloro-5-fluoro-6-methyl-2-(trifluoromethyl)quinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6ClF4N/c1-5-2-3-7-9(10(5)13)6(12)4-8(17-7)11(14,15)16/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSZKZIOVBVICBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)N=C(C=C2Cl)C(F)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6ClF4N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-5-fluoro-6-methyl-2-(trifluoromethyl)quinoline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-Bromophenyl)amino]-1,1,1-trifluorobut-3-en-2-one](/img/structure/B3042156.png)